3-iodo-N-(2-oxothiolan-3-yl)benzamide

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neuropharmacology

This halogenated benzamide derivative is an essential tool for medicinal chemistry programs targeting Alzheimer's disease and zinc finger protein disruption in oncology. Its unique pharmacophore combines a meta-iodo leaving group with a 2-oxothiolane thiol-trapping moiety, enabling multi-modal target engagement not achievable with simple 3-iodobenzamide or para-substituted analogs. Secure high-purity batches for reproducible SAR studies and assay development, backed by IC50 3.10 nM AChE potency and >7,000-fold MAO selectivity.

Molecular Formula C11H10INO2S
Molecular Weight 347.17 g/mol
Cat. No. B255728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-(2-oxothiolan-3-yl)benzamide
Molecular FormulaC11H10INO2S
Molecular Weight347.17 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C11H10INO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14)
InChIKeyRJRDTFZUEPMPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-(2-oxothiolan-3-yl)benzamide: Chemical Profile and Procurement Considerations


3-Iodo-N-(2-oxothiolan-3-yl)benzamide (C11H10INO2S, MW 347.17 g/mol) is a halogenated benzamide derivative featuring a 3-iodophenyl moiety linked via an amide bond to a 2-oxothiolane (thiolactone) ring . This compound belongs to a class of activated iodo-benzamide derivatives described in patents US 6,225,323 and EP 0973727 as possessing antineoplastic and antiviral potential through a mechanism involving zinc finger transcription factor disruption [1]. It is primarily distributed as a research chemical by specialty suppliers for biochemical and pharmacological investigation .

Why 3-Iodo-N-(2-oxothiolan-3-yl)benzamide Cannot Be Substituted with Generic Analogs


Substituting 3-iodo-N-(2-oxothiolan-3-yl)benzamide with a generic benzamide or a different halogenated analog is not straightforward due to its unique structural pharmacophore. The combination of a meta-iodo substituent on the phenyl ring and a 2-oxothiolane ring provides a specific spatial and electronic configuration critical for interactions with biological targets, particularly zinc finger domains [1]. The iodine atom acts as a leaving group in nucleophilic displacement reactions with thiolate anions from cysteine residues, while the thiolactone ring may contribute to thiol-trapping functionality [2]. Simply replacing the iodine with chlorine or bromine, or relocating it to the para position, alters both the leaving group propensity and the molecular geometry, potentially compromising target engagement [3]. Furthermore, removing the 2-oxothiolane ring entirely, as in 3-iodobenzamide, eliminates the chelating and thiol-trapping capabilities that define this compound's multi-modal mechanism of action.

Quantitative Differentiation Evidence for 3-Iodo-N-(2-oxothiolan-3-yl)benzamide


AChE Inhibitory Potency: Meta-Iodo vs. Para-Iodo Positional Isomers

In a head-to-head comparison within the same assay platform, the meta-iodo positional isomer (3-iodo-N-(2-oxothiolan-3-yl)benzamide) demonstrated significantly superior acetylcholinesterase (AChE) inhibitory potency compared to its para-iodo counterpart. The meta-iodo compound achieved an IC50 of 3.10 nM against electric eel AChE, whereas the para-iodo isomer (4-iodo-N-(2-oxothiolan-3-yl)benzamide) exhibited an IC50 of 7.20 nM under identical conditions using the Ellman assay with acetylthiocholine iodide substrate [1]. This represents a 2.3-fold improvement in potency, highlighting the critical role of iodine substitution position in determining pharmacological activity.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neuropharmacology

Selectivity Profile: AChE vs. MAO Enzyme Family

The compound exhibits a remarkable selectivity window between acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. While potently inhibiting AChE with an IC50 of 3.10 nM, its activity against human MAO-A and MAO-B is negligible, with IC50 values of 22,500 nM and 20,800 nM, respectively [1]. This corresponds to a selectivity ratio exceeding 7,000-fold for AChE over MAO enzymes, indicating that the 2-oxothiolane ring and meta-iodo substitution create a pharmacophore that is highly specific for the cholinesterase active site while being poorly accommodated by the MAO catalytic pocket.

Enzyme Selectivity Monoamine Oxidase Off-Target Screening

Zinc Finger Disruption: Iodo vs. Non-Halogenated Benzamide Core

The patent literature establishes that the iodine atom at the meta position is essential for the zinc finger disruption mechanism. Compounds lacking the iodo substituent, such as the parent N-(2-oxothiolan-3-yl)benzamide, lack the electrophilic center required for nucleophilic displacement by zinc-coordinating cysteine thiolates. The iodo group serves as an activated leaving group, and its displacement is facilitated by electron-withdrawing groups on the aromatic ring, leading to irreversible zinc finger disruption [1]. This mechanism is absent in non-iodinated analogs, which would be unable to form the covalent adduct required for sustained target inhibition.

Zinc Finger Transcription Factors Cancer Therapeutics Antiviral Research

Physicochemical Differentiation: Lipophilicity and Permeability Profile

Compared to non-halogenated or differently substituted benzamide analogs, the 3-iodo-N-(2-oxothiolan-3-yl)benzamide possesses distinct physicochemical properties that influence its drug-likeness. The calculated ALogP of this compound is approximately 2.1, reflecting the lipophilic contribution of the iodine atom combined with the moderate polarity of the oxothiolane ring [1]. In contrast, the non-iodinated parent N-(2-oxothiolan-3-yl)benzamide has a lower logP of approximately 1.3, and the 4-bromo analog has a predicted logP of approximately 1.8 . This nuanced difference in lipophilicity may affect membrane permeability, plasma protein binding, and tissue distribution profiles, making the iodo derivative more suitable for applications requiring enhanced cellular uptake or blood-brain barrier penetration.

Drug-Like Properties ADME Blood-Brain Barrier Penetration

Optimal Research and Procurement Scenarios for 3-Iodo-N-(2-oxothiolan-3-yl)benzamide


Development of Potent and Selective AChE Inhibitors for Neurodegenerative Disease

Given its IC50 of 3.10 nM against AChE and >7,000-fold selectivity over MAO enzymes, this compound serves as an excellent starting point or reference standard for medicinal chemistry programs targeting acetylcholinesterase for Alzheimer's disease. Researchers can use this compound as a benchmark for evaluating novel AChE inhibitors, leveraging its potency and selectivity profile to establish structure-activity relationships (SAR) for the benzamide-thiolactone scaffold.

Investigating Zinc Finger Transcription Factor Disruption in Oncology

The compound's membership in the class of activated iodo-benzamide derivatives makes it suitable for studying zinc finger protein disruption as a therapeutic strategy in cancer. Its combined iodo leaving group and thiolactone trapping moiety, as described in patents US 6,225,323 and EP 0973727, enable researchers to probe the role of specific zinc finger transcription factors in tumor cell proliferation and survival.

Chemical Biology Probe for Thiol-Mediated Cellular Mechanisms

The thiolactone ring and iodo substituent make this compound a potentially useful tool for investigating thiol-dependent biological pathways, including iodothyronine 5'-deiodinase activity. The structural requirements for thiol compound-enzyme interactions, as characterized by Harbottle and Richardson (1984), provide a framework for using this compound to explore thiol-disulfide biochemistry in thyroid hormone metabolism.

Reference Standard for Halogenated Benzamide Analytical Method Development

With a molecular weight of 347.17 g/mol, distinct chromatographic properties, and availability from specialty chemical suppliers, this compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS) for halogenated benzamide derivatives in pharmaceutical research and quality control applications.

Quote Request

Request a Quote for 3-iodo-N-(2-oxothiolan-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.